2-Cyano-4-methylpent-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-4-methylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFREZOLRUHBAQ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-58-7 | |
| Record name | NSC158372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-4-methylpent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2 Cyano 4 Methylpent 2 Enoic Acid
Direct Synthetic Approaches
Direct synthesis of 2-Cyano-4-methylpent-2-enoic acid predominantly relies on the condensation of isobutyraldehyde (B47883) with an active methylene (B1212753) compound, typically cyanoacetic acid or its esters.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. wikipedia.org In the synthesis of this compound, the active methylene group is provided by cyanoacetic acid, and the carbonyl group is from isobutyraldehyde.
The reaction is often carried out in a one-pot procedure where isobutyraldehyde and cyanoacetic acid are reacted in the presence of a basic catalyst. thermofisher.com This approach is favored for its operational simplicity and efficiency. The choice of catalyst and solvent plays a crucial role in the outcome of the reaction, influencing both the rate and the yield of the final product.
A variety of basic catalysts can be employed, with amines such as piperidine (B6355638) and pyridine (B92270) being common choices. wikipedia.orgiosrjournals.org The reaction mechanism involves the deprotonation of the α-carbon of cyanoacetic acid by the basic catalyst to form a reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Isobutyraldehyde | Cyanoacetic Acid | Piperidine | Ethanol | This compound |
| Isobutyraldehyde | Cyanoacetic Acid | Pyridine | Toluene | This compound |
| Isobutyraldehyde | Ethyl Cyanoacetate (B8463686) | Pyrrolidine (B122466) | Methanol | Ethyl 2-cyano-4-methylpent-2-enoate |
A significant variant of this reaction is the Doebner modification, which is particularly relevant when cyanoacetic acid is used as the active methylene compound. organic-chemistry.orgnih.gov This modification is typically carried out using pyridine as the solvent and often with a catalytic amount of piperidine. bu.edu Under these conditions, the initial Knoevenagel condensation product, a dicarboxylic acid intermediate, readily undergoes decarboxylation to yield the final α,β-unsaturated carboxylic acid. wikipedia.org This decarboxylation is a key step in driving the reaction towards the desired product.
The Doebner modification offers the advantage of directly producing the carboxylic acid without the need for a separate hydrolysis step, which would be necessary if an ester of cyanoacetic acid were used as the starting material.
Catalytic Approaches in Condensation Reactions (e.g., Pyrrolidine, Pyridine)
The choice of catalyst is a critical parameter in the Knoevenagel condensation for the synthesis of this compound. Weakly basic amines are generally preferred to avoid self-condensation of the aldehyde. wikipedia.org
Pyrrolidine: As a secondary amine, pyrrolidine is an effective catalyst for the Knoevenagel condensation. It functions by forming an enamine with the active methylene compound, which then reacts with the aldehyde. Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine in certain Knoevenagel condensations.
Pyridine: Pyridine serves a dual role in many Knoevenagel-type reactions. It can act as a weak base to catalyze the initial condensation and also serves as the solvent, particularly in the Doebner modification where it facilitates the subsequent decarboxylation. organic-chemistry.orgnih.gov Its ability to promote decarboxylation makes it a highly useful component in the synthesis of α,β-unsaturated carboxylic acids.
The general mechanism for the amine-catalyzed Knoevenagel condensation proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the aldehyde. The resulting aldol-type adduct then eliminates a molecule of water to form the final unsaturated product.
Multi-Step Synthetic Sequences and Intermediate Derivatization
While direct, one-pot syntheses are common, multi-step sequences can also be employed, often involving the formation and subsequent transformation of key intermediates.
Formation of Hydroxy-Cyano Carboxylic Acid Intermediates (e.g., 3-Cyano-2-hydroxy-5-methylhex-3-enoic acid)
The mechanism of the Knoevenagel condensation inherently involves the formation of a β-hydroxy intermediate. sigmaaldrich.com In the reaction between isobutyraldehyde and cyanoacetic acid, this intermediate would be a hydroxy-cyano carboxylic acid. While the specific intermediate "3-Cyano-2-hydroxy-5-methylhex-3-enoic acid" is not explicitly detailed in readily available literature as an isolated compound, its formation is a logical step in the reaction pathway.
This intermediate is an aldol-type addition product formed from the nucleophilic attack of the cyanoacetate carbanion on the isobutyraldehyde carbonyl group. Typically, this hydroxy intermediate is transient and readily undergoes dehydration under the reaction conditions, especially when heated or in the presence of an acid or base, to form the more stable, conjugated final product, this compound. wikipedia.org The ease of this dehydration step is why the hydroxy intermediate is seldom isolated in standard Knoevenagel condensation procedures.
| Intermediate | Precursors | Subsequent Product |
| 3-Cyano-2-hydroxy-5-methylhexanoic acid | Isobutyraldehyde, Cyanoacetic Acid | This compound |
Dehydration Reactions in Product Formation
The synthesis of this compound, an α,β-unsaturated cyano-carboxylic acid, is commonly achieved through the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with a molecule containing an active methylene group, such as cyanoacetic acid. wikipedia.orgresearchgate.net The mechanism proceeds via a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a crucial dehydration step that results in the formation of the characteristic C=C double bond. wikipedia.orgsigmaaldrich.com
Carbanion Formation : A weak base, such as an amine like piperidine or pyridine, abstracts a proton from the α-carbon of the active methylene compound (e.g., cyanoacetic acid). researchgate.netstudy.com The presence of two electron-withdrawing groups (a nitrile and a carboxylic acid) makes this proton particularly acidic, facilitating its removal to form a stabilized carbanion or enolate. wikipedia.orgyoutube.com
Nucleophilic Addition : The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone (in this case, isobutyraldehyde for the synthesis of this compound). study.comyoutube.com This addition forms a β-hydroxy carbonyl intermediate, similar to the product of an aldol (B89426) addition. sigmaaldrich.comsigmaaldrich.com
Dehydration : The β-hydroxy intermediate readily undergoes elimination of a water molecule, a process known as dehydration. researchgate.netstudy.com This step is often spontaneous or promoted by the base catalyst and heat, leading to the formation of the stable, conjugated α,β-unsaturated product. sigmaaldrich.comyoutube.com
This dehydration is the "condensation" part of the reaction and is the key to forming the final unsaturated acid. wikipedia.orgresearchgate.net The use of a mild base is critical to prevent the self-condensation of the aldehyde reactant. wikipedia.org
Chemoenzymatic and Biocatalytic Synthesis of this compound and its Analogs
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing remarkable selectivity under mild reaction conditions. nih.gov For compounds like this compound and its analogs, enzymatic methods, particularly those involving ene-reductases, are of significant interest for creating chiral centers with high precision.
Ene-Reductase Catalysis for Stereoselective Formation
Ene-reductases (ERs), especially those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov The double bond must be "activated" by an electron-withdrawing group, which can include carbonyls, nitro groups, and in some cases, nitriles and carboxylic acids. nih.govmatthey.com
The nitrile group in β-cyanoacrylic acid derivatives serves as an effective activating group, anchoring the substrate in the enzyme's active site to facilitate stereoselective hydride transfer from the flavin cofactor. This allows for the precise, asymmetric hydrogenation of the C=C bond, leading to the formation of chiral products that would be challenging to synthesize using conventional chemical methods.
Asymmetric Bioreduction in Synthetic Pathways
The synthetic utility of ene-reductases is highlighted in the asymmetric bioreduction of β-cyanoacrylic acid analogs. A notable example is the bioreduction of an (E)-β-cyano-2,4-dienoic acid derivative, which provides a shortened pathway to a key precursor for Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid. In this synthesis, various ene-reductases were screened, with several achieving high conversion rates and exceptional enantiomeric excess (>99% ee). Deuterium (B1214612) labeling studies confirmed that the nitrile moiety was the preferred activating group over the carboxylic acid, directing the stereochemical outcome of the reduction.
The table below presents the results from the bioreduction of a β-cyanoacrylic acid substrate using different ene-reductases, demonstrating the high efficiency and stereoselectivity of this approach.
| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| OYE3 | <3 | >99 |
| OYE2 | 3 | >99 |
| EBP1 | 6 | >99 |
| OPR1-wt | 96 | >99 |
Enzymatic Reaction Conditions and Optimization
Enzyme Selection and Concentration : Choosing the right enzyme is paramount. As shown in the table above, different ene-reductases exhibit vastly different activities towards the same substrate. Fine-tuning enzyme concentrations is also necessary for optimal performance. mdpi.com
pH and Buffer : Bioreductions are typically performed in aqueous buffer systems under mild pH conditions, often between 7.0 and 7.5, to maintain enzyme stability and activity. matthey.com
Cofactor Regeneration : Ene-reductases are dependent on a nicotinamide (B372718) cofactor, typically NADH or NADPH, which is consumed in the reaction. To make the process economically viable, an in situ cofactor recycling system is essential. A common method is the glucose/glucose dehydrogenase (GDH) system, which regenerates the expensive cofactor.
Temperature : While higher temperatures can increase reaction rates, there is a threshold at which enzymes begin to denature and lose activity. mdpi.com The use of thermophilic enzymes can be advantageous for industrial applications due to their enhanced stability at higher temperatures. nih.govmdpi.com
Substrate Concentration and Reaction Time : To improve space-time yields, reactions can be scaled up to a preparative level with higher substrate concentrations (e.g., 10-20 mM). nih.gov However, high substrate or product concentrations can sometimes lead to enzyme inhibition. Optimization studies have shown that reducing reaction time can, in some cases, increase yields by preventing product degradation or reverse reactions. nih.gov
The following table shows results for the bioreduction of various activated alkenes by the ene-reductase SYE-4, highlighting its versatility.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-Methylcyclopent-2-enone | (R)-2-Methylcyclopentanone | 92 | 52 |
| Dimethyl 2-methylmaleate | (2R)-Dimethyl 2-methylsuccinate | >99 | 98 |
| Diethyl 2-methylmaleate | (2R)-Diethyl 2-methylsuccinate | >99 | 99 |
Purification and Isolation Methodologies in Academic Synthesis
Following synthesis, the target compound must be isolated from the reaction mixture and purified. For acidic compounds like this compound, standard laboratory procedures typically involve liquid-liquid extraction, followed by crystallization.
A general academic purification protocol involves the following steps:
Acidification : The reaction mixture is often quenched with water and then acidified using a strong acid, such as hydrochloric acid (HCl), to ensure the carboxylic acid product is in its protonated, neutral form.
Solvent Extraction : The aqueous mixture is extracted with an immiscible organic solvent. Common choices include ethyl acetate (B1210297) or dichloromethane (B109758) (CH2Cl2), which can effectively dissolve the target organic acid while leaving inorganic salts and other polar impurities in the aqueous phase. osti.gov
Washing and Drying : The combined organic extracts are typically washed with water or brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate, to remove residual water. osti.gov
Solvent Removal : The solvent is removed from the dried organic phase, usually under reduced pressure using a rotary evaporator, to yield the crude solid or oily product.
Crystallization : The final purification is often achieved by recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (e.g., hexane (B92381) or an ethanol/water mixture) and allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals can then be collected by filtration.
For analytical purposes, the purified acid may be converted to a more volatile ester derivative for analysis by techniques such as Gas Chromatography (GC).
Chemical Reactivity and Mechanistic Investigations of 2 Cyano 4 Methylpent 2 Enoic Acid
Transformations Involving the Carbon-Carbon Double Bond
The reactivity of the carbon-carbon double bond in 2-Cyano-4-methylpent-2-enoic acid is a focal point of its chemical profile. This bond is activated by the adjacent electron-withdrawing nitrile and carboxylic acid groups, predisposing it to reduction and addition reactions.
Catalytic Hydrogenation Reactions
The carbon-carbon double bond of α,β-unsaturated carbonyl compounds is readily reduced by catalytic hydrogenation. In a related compound, mesityl oxide (4-methylpent-3-en-2-one), hydrogenation can lead to the saturation of the double bond to form 4-methylpentan-2-one, or to the reduction of both the double bond and the carbonyl group to yield 4-methylpentan-2-ol researchgate.net. For this compound, catalytic hydrogenation is expected to selectively reduce the carbon-carbon double bond to yield 2-Cyano-4-methylpentanoic acid, leaving the nitrile and carboxylic acid groups intact under mild conditions. The choice of catalyst and reaction conditions is crucial in achieving this selectivity.
Table 1: Representative Catalysts for Hydrogenation of α,β-Unsaturated Systems
| Catalyst | Substrate Type | Product | Reference |
|---|---|---|---|
| Au/CeO₂ | α,β-Unsaturated Ketone | Saturated Ketone/Alcohol | researchgate.net |
| Palladium on Carbon | α,β-Unsaturated Ester | Saturated Ester | General Knowledge |
| Raney Nickel | α,β-Unsaturated Nitrile | Saturated Nitrile | General Knowledge |
Asymmetric Reduction Processes and Stereoselectivity
The asymmetric reduction of the carbon-carbon double bond in this compound can lead to the formation of a chiral center at the α-carbon. While specific studies on this molecule are not prevalent, analogous asymmetric hydrogenations of α,β-unsaturated ketones have been achieved with high enantioselectivity using iridium-N,P complexes as catalysts learncbse.in. These reactions can produce chiral ketones with enantiomeric excesses ranging from 88% to 99% learncbse.in. Such methodologies could potentially be adapted for the enantioselective reduction of this compound, affording optically active 2-Cyano-4-methylpentanoic acid.
Reactions at the Nitrile Functionality
The nitrile group in this compound can undergo hydrolysis under either acidic or basic conditions. This reaction typically proceeds in two stages. Initially, the nitrile is converted to an amide, 2-carbamoyl-4-methylpent-2-enoic acid. With continued heating, the amide is further hydrolyzed to a carboxylic acid, ultimately yielding 4-methylpent-2-enedioic acid and ammonia (B1221849) (or an ammonium (B1175870) salt) masterorganicchemistry.com. The sterically hindered nature of the nitrile, being attached to a substituted carbon, might necessitate more forcing reaction conditions for hydrolysis to occur researchgate.net.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo standard transformations characteristic of this functional group. A primary example is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water masterorganicchemistry.com. The equilibrium of this reaction can be shifted towards the product by removing water as it is formed.
Table 2: Common Conditions for Esterification
| Reagents | Catalyst | Product | Reference |
|---|---|---|---|
| Alcohol, Carboxylic Acid | Sulfuric Acid | Ester, Water | masterorganicchemistry.com |
| Alcohol, Carboxylic Acid | DCC/DMAP | Ester, Dicyclohexylurea | General Knowledge |
| Alkyl Halide, Carboxylate Salt | - | Ester, Salt | General Knowledge |
Conjugate Addition Reactions and Derivatives
The electron-deficient β-carbon of the α,β-unsaturated system in this compound is a prime site for nucleophilic attack in a reaction known as conjugate addition or Michael addition. A wide variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can add to the β-position. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The initial product of conjugate addition is an enolate, which is then protonated to give the final saturated product. The reactivity of the β-carbon is enhanced by the presence of two electron-withdrawing groups (cyano and carboxyl).
Cycloaddition Reactions and Their Products
While specific cycloaddition reactions involving this compound are not extensively documented, its structure suggests it can act as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the cyano and carboxylic acid groups makes the double bond electron-poor, a favorable characteristic for a dienophile in the [4+2] cycloaddition with an electron-rich diene. Such reactions would lead to the formation of a six-membered ring, a versatile synthetic intermediate.
Nucleophilic Substitution and Addition Reactions
This compound, as an α,β-unsaturated carbonyl compound, presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. The presence of both a cyano and a carboxylic acid group, both of which are electron-withdrawing, significantly influences the reactivity of the double bond, making it particularly susceptible to conjugate addition reactions, also known as Michael additions.
One of the most well-documented nucleophilic addition reactions involving a derivative of this compound is its role as a key intermediate in the synthesis of the pharmaceutical agent, Pregabalin (B1679071). In this synthetic pathway, the ethyl ester of this compound serves as a Michael acceptor. The reaction involves the conjugate addition of a soft nucleophile, such as the enolate of diethyl malonate, to the β-carbon of the α,β-unsaturated system.
The mechanism of this Michael addition proceeds in three main steps:
Enolate Formation: A base, such as sodium ethoxide, deprotonates the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate.
Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the ethyl 2-cyano-4-methylpent-2-enoate. This leads to the formation of a new carbon-carbon bond and a new enolate intermediate.
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a mild acid in the workup, to yield the final adduct, triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate.
This reaction is a cornerstone in several reported syntheses of 3-isobutylglutaric acid, a direct precursor to Pregabalin.
While the Michael addition with soft carbon nucleophiles is well-established, the reactivity of this compound with other classes of nucleophiles is less documented in readily available literature. However, based on the principles of organic chemistry, predictions about its reactivity can be made.
Hard Nucleophiles: Strong, charge-dense nucleophiles, such as Grignard reagents, typically favor direct (1,2-) addition to the carbonyl group. Reaction of this compound with a Grignard reagent would likely lead to the formation of a tertiary alcohol after an acidic workup.
Other Soft Nucleophiles: Nucleophiles like amines and thiols are also expected to undergo conjugate addition to the β-carbon of the double bond, similar to the enolate of diethyl malonate.
The nitrile group (cyano group) within the molecule can also undergo nucleophilic attack, although it is generally less reactive than the carbonyl group. Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for this compound, particularly in the context of its synthetic applications. The direct decarboxylation of α,β-unsaturated carboxylic acids can be challenging and often requires harsh conditions. However, the decarboxylation of the Michael adduct formed from ethyl 2-cyano-4-methylpent-2-enoate and diethyl malonate is a key step in the synthesis of 3-isobutylglutaric acid.
Following the Michael addition, the resulting triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate is subjected to hydrolysis. This step converts the three ester groups into carboxylic acid groups, and under the reaction conditions, also hydrolyzes the nitrile group to a carboxylic acid. The resulting intermediate is a polysubstituted glutaric acid derivative.
The subsequent decarboxylation is driven by the formation of the more stable 3-isobutylglutaric acid. The presence of multiple carboxylic acid groups facilitates this process, particularly if a β-keto acid or a malonic acid-type structure is formed transiently. The general mechanism for the decarboxylation of β-keto acids involves a cyclic transition state, leading to the loss of CO2 and the formation of an enol, which then tautomerizes to the more stable keto form. In the case of the hydrolyzed Michael adduct, the decarboxylation likely proceeds through a similar mechanism, facilitated by the electronic arrangement of the multiple carboxyl groups.
The specific conditions for the hydrolysis and decarboxylation steps in the synthesis of 3-isobutylglutaric acid typically involve heating in the presence of a strong acid or base.
| Reactant | Reagents and Conditions | Product | Reaction Type |
| Ethyl 2-cyano-4-methylpent-2-enoate and Diethyl malonate | 1. NaOEt, EtOH2. H3O+ | Triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate | Michael Addition |
| Triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate | 1. H3O+, Δ2. -CO2 | 3-Isobutylglutaric acid | Hydrolysis and Decarboxylation |
It is important to note that the direct decarboxylation of this compound itself is not a commonly reported transformation. The presence of the α,β-unsaturation can complicate this reaction, potentially leading to isomerization or other side reactions under harsh thermal conditions. The decarboxylation is most efficiently achieved as part of a synthetic sequence where the initial conjugate addition modifies the substitution pattern to favor the subsequent loss of carbon dioxide.
Stereochemical Aspects and Chiral Recognition in 2 Cyano 4 Methylpent 2 Enoic Acid Research
Elucidation of (E)/(Z) Isomerism and Geometric Control in Synthesis
The geometry of the double bond in 2-cyano-4-methylpent-2-enoic acid, designated as (E) or (Z), significantly influences its reactivity and the stereochemistry of subsequent products. studymind.co.uk The (Z)-isomer has the higher priority groups on the same side of the double bond, while the (E)-isomer has them on opposite sides. studymind.co.uk
The synthesis of this compound, often achieved through a Knoevenagel condensation of isobutyraldehyde (B47883) and cyanoacetic acid, can result in a mixture of (E) and (Z) isomers. psu.edusemanticscholar.org The reaction conditions, including the choice of catalyst and solvent, can influence the ratio of these geometric isomers. For instance, a one-pot Knoevenagel condensation followed by a decarboxylative Knoevenagel reaction with glyoxylic acid has been utilized to selectively produce the (E)-isomer of a related compound. psu.edu In some synthetic routes, controlling the (E)/(Z) ratio is crucial. For example, in the synthesis of a precursor for Pregabalin (B1679071), different routes were explored to optimize the formation of the desired (E)-isomer of a derivative, ethyl 2-cyano-5-methylhex-2-enoate. researchgate.net One approach involved a triflate route, while another utilized a Horner-Wadsworth-Emmons type reaction. researchgate.net The latter was found to be more efficient in producing the desired (E) isomer. researchgate.net
Enantioselective Synthesis and Chiral Induction
The creation of a specific enantiomer of a chiral molecule is a cornerstone of modern pharmaceutical synthesis. For derivatives of this compound, achieving high enantiomeric excess is paramount for therapeutic efficacy.
Strategies for Achieving High Enantiomeric Excess
Enzymatic and catalytic methods are prominent strategies for achieving high enantiomeric excess (ee). Ene-reductases have proven to be highly effective in the asymmetric bioreduction of related β-cyanoacrylate esters, yielding precursors with excellent enantioselectivity. psu.edu For instance, the asymmetric reduction of (E)-ethyl 2-cyano-5-methylhex-2-enoate using an ene-reductase from Lycopersicon esculentum (OPR1) produced the corresponding (S)-cyanoester with over 99% ee. researchgate.net Interestingly, the same enzyme also catalyzed the reduction of the (Z)-isomer to the (S)-product, albeit with lower conversion and selectivity. researchgate.net
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. While specific examples for this compound are not detailed in the provided results, this is a general and powerful strategy in asymmetric synthesis. wikipedia.orgbath.ac.uk
Diastereoselective Control in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient route to complex molecules. Controlling diastereoselectivity in these reactions is a significant challenge. In the context of synthesizing precursors related to this compound, diastereoselective control is crucial. For example, a DABCO-catalyzed addition reaction between this compound and glyoxylic acid resulted in a mixture of diastereomers of 3-cyano-2-hydroxy-5-methylhex-4-enoic acid. psu.edu Subsequent dehydration of this mixture preferentially afforded the (Z)-isomer of the desired product. psu.edu The steric hindrance of reactants and the nature of the catalyst play a vital role in directing the diastereochemical outcome of such reactions. vu.nl
Analytical Techniques for Stereoisomeric Purity Determination
Accurate determination of the stereoisomeric purity, including both the (E)/(Z) ratio and the enantiomeric excess, is essential. Various analytical techniques are employed for this purpose.
Chiral Gas Chromatography (GC) Applications
Chiral gas chromatography is a powerful technique for separating and quantifying enantiomers. gcms.czchromatographyonline.comlibretexts.org This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times. For the analysis of derivatives of this compound, chiral GC has been used to determine the enantiomeric excess of the products of enzymatic reductions. semanticscholar.orgresearchgate.net For example, the ee of (S)-methyl 3-cyano-5-methylhexanoate, formed from the bioreduction of the corresponding unsaturated ester, was successfully analyzed by chiral GC. researchgate.net The choice of the chiral column, such as those with derivatized cyclodextrins, is critical for achieving good separation. gcms.czchromatographyonline.com
Spectroscopic Methods for Isomer Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable for characterizing the structure and stereochemistry of molecules.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between (E) and (Z) isomers based on the chemical shifts and coupling constants of the vinylic protons and carbons. dergipark.org.trkashanu.ac.ir For instance, the spatial relationship between substituents on the double bond influences the magnetic environment of the nuclei, leading to distinct NMR spectra for each isomer. In some cases, chiral shift reagents can be used in NMR to differentiate between enantiomers.
Theoretical and Computational Studies on 2 Cyano 4 Methylpent 2 Enoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to determine the electronic structure of 2-cyano-4-methylpent-2-enoic acid, providing information about its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to model the molecule and predict various properties. u-tokyo.ac.jp
The presence of the electron-withdrawing cyano and carboxylic acid groups significantly influences the electronic distribution within the molecule. The double bond is activated by these groups, making it susceptible to nucleophilic attack. nih.gov The geometry of the molecule, including bond lengths and angles, can be optimized to find the most stable conformation.
| Property | Value | Method |
| Molecular Formula | C7H9NO2 | PubChem |
| Molecular Weight | 139.15 g/mol | PubChem 2.1 |
| IUPAC Name | (E)-4-cyano-2-methylpent-2-enoic acid | LexiChem 2.6.6 |
| InChI | InChI=1S/C7H9NO2/c1-5(4-8)3-6(2)7(9)10/h3,5H,1-2H3,(H,9,10)/b6-3+ | InChI 1.0.5 |
| InChIKey | QEBWQPHPBDKRLF-ZZXKWVIFSA-N | InChI 1.0.5 |
| Canonical SMILES | CC(C=C(C)C(=O)O)C#N | OEChem 2.3.0 |
Table 1: Computed Properties of (E)-4-cyano-2-methylpent-2-enoic acid. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational methods are invaluable for predicting reaction mechanisms and analyzing the transition states of reactions involving this compound. For instance, in the Knoevenagel condensation used for its synthesis, theoretical studies can elucidate the role of catalysts and the energy barriers associated with different reaction pathways. nih.govpsu.edu
Transition state analysis helps in understanding the stereochemical outcome of reactions. For example, in the asymmetric bioreduction of related compounds, computational models can predict which enantiomer will be preferentially formed by an enzyme. nih.govresearchgate.net These predictions are based on calculating the energies of the transition states leading to the different products.
Enzyme-Substrate Binding Interactions via Molecular Modeling
Molecular modeling techniques are crucial for studying how this compound and its derivatives interact with enzymes. These studies are particularly relevant in the context of biocatalysis and drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as an enzyme. For derivatives of this compound, docking studies can identify key interactions within the active site of an enzyme.
In a study on the bioreduction of a related β-cyanoacrylic acid derivative by ene-reductases, docking simulations showed that the nitrile group acts as the primary activating group, anchoring the substrate in the enzyme's active site. nih.govresearchgate.net This was confirmed by the positioning of the nitrile group close to the flavin cofactor, which is essential for the reduction reaction. researchgate.net The model also highlighted the importance of specific amino acid residues, like histidine and tyrosine, in activating the substrate and donating a proton. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of enzyme-substrate interactions over time. nih.gov These simulations can reveal conformational changes in both the enzyme and the substrate during the binding and catalytic process. For instance, MD simulations could be used to study the stability of the enzyme-substrate complex formed between a derivative of this compound and an ene-reductase, providing insights into the factors that contribute to efficient catalysis. google.com
Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation in Biocatalysis
Deuterium labeling is an experimental technique that, when combined with computational analysis, can provide definitive evidence for a proposed reaction mechanism. In the context of the bioreduction of β-cyanoacrylic acid derivatives, deuterium labeling studies have been instrumental. nih.govresearchgate.net
When the bioreduction of a related compound, (E)-3-cyano-5-methylhex-2-enoic acid, was carried out in D₂O, NMR analysis of the product showed that deuterium was exclusively incorporated at the α-carbon relative to the nitrile group. nih.gov This result unequivocally demonstrated that the cyano group, and not the carboxylic acid, acts as the activating group that directs the stereochemistry of the reduction. nih.govresearchgate.net This experimental finding was in excellent agreement with the predictions from molecular docking studies. researchgate.net
Structure-Reactivity Relationships from Computational Data
By combining data from quantum chemical calculations, docking, and molecular dynamics, it is possible to establish structure-reactivity relationships. For this compound and its analogs, these relationships help in understanding how modifications to the molecular structure affect its reactivity and interaction with enzymes.
For example, computational studies can quantify the electron-withdrawing strength of the cyano and carboxyl groups and correlate this with the rate of enzymatic reduction. The double activation of the C=C bond by both the nitrile and carboxylic acid moieties makes these compounds ideal substrates for ene-reductases. nih.govpsu.edu Furthermore, understanding the steric and electronic requirements of the enzyme's active site through computational models allows for the rational design of new substrates or inhibitors with improved properties.
Advanced Applications and Derivatization in Organic Synthesis and Chemical Biology
Strategic Use as a Key Intermediate in Complex Molecule Synthesis
The strategic importance of 2-Cyano-4-methylpent-2-enoic acid lies in its utility as a precursor to more complex molecules. The initial step in many synthetic pathways involving this compound is its formation via a Knoevenagel condensation between isobutyraldehyde (B47883) and a cyanoacetic acid ester, followed by hydrolysis. A subsequent key transformation is the reduction of the carbon-carbon double bond. For instance, a salt of 2-cyano-4-methyl-2-pentenoic acid can be hydrogenated to yield the corresponding saturated compound, 2-cyano-4-methylpentanoic acid, which serves as a branch point for further derivatization.
Precursors for GABA Analogues (e.g., Pregabalin)
One of the most significant applications of this compound chemistry is in the synthesis of GABA analogues, most notably Pregabalin (B1679071), a widely used pharmaceutical for treating neuropathic pain and epilepsy. While not a direct precursor, derivatives of this compound are central to several efficient chemoenzymatic routes to Pregabalin.
A common industrial synthesis begins with the Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate. The resulting product undergoes a Michael addition with a cyanide source, which, after subsequent reactions, forms the key intermediate, racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) nih.gov. This molecule, which contains the core carbon skeleton derived conceptually from this compound, is then resolved to isolate the desired (S)-enantiomer, a crucial step for the synthesis of (S)-Pregabalin researchgate.netnih.gov. The synthesis of (S)-3-cyano-5-methylhexanoic acid, the penultimate precursor to Pregabalin, relies on the successful stereoselective transformation of this intermediate researchgate.net.
Building Blocks for Pharmaceutical Intermediates
The application of this compound as a foundational building block is best exemplified by its role in generating the specific intermediates required for Pregabalin synthesis. The compound (3S)-3-cyano-5-methylhexanoic acid is a direct downstream product in these synthetic routes and a primary pharmaceutical intermediate chemsrc.com. The strategic value of the this compound framework is its ability to be readily transformed into this advanced, optically pure intermediate, which contains the necessary stereocenter and functional groups for final conversion to the active pharmaceutical ingredient.
Table 1: Key Pharmaceutical Intermediates Derived from this compound Chemistry
| Intermediate Name | Molecular Formula | Role in Synthesis |
| (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | C11H17NO4 | Chiral intermediate for Pregabalin |
| (S)-3-Cyano-5-methylhexanoic acid | C8H13NO2 | Penultimate precursor to Pregabalin |
| Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | C13H21NO4 | Racemic precursor for enzymatic resolution |
Synthetic Routes to Agrochemical Compounds
Currently, there is no specific information available in the scientific literature detailing the application of this compound or its direct derivatives as key intermediates in the synthesis of agrochemical compounds. While its functional groups suggest potential for such applications, dedicated research in this area has not been reported.
Synthesis of Enantiopure Chiral Building Blocks from this compound
The generation of enantiomerically pure compounds is a critical challenge in modern pharmaceutical synthesis. The synthetic pathway originating from this compound derivatives provides an excellent case study in the production of enantiopure chiral building blocks. The key step is the kinetic resolution of the racemic diester, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).
This resolution is effectively achieved using biocatalysis. Lipases, such as those from Talaromyces thermophilus or commercial preparations like Lipolase®, are employed to selectively hydrolyze the (S)-ester of the racemic CNDE nih.govnih.gov. This enzymatic process yields (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) with high enantiomeric excess (ee), leaving the (R)-ester largely unreacted nih.gov. The high stereoselectivity of the lipase (B570770) is crucial for obtaining the optically pure S-CCMA, which is the essential chiral building block for synthesizing the biologically active (S)-enantiomer of Pregabalin nih.gov. Research has focused on optimizing this step by immobilizing the enzyme, which enhances its stability and reusability, making the process more viable for industrial-scale production nih.gov.
Development of Novel Heterocyclic Compounds
While derivatives of 2-cyanoacrylic acid are generally recognized for their potential in the synthesis of heterocyclic compounds, there is a lack of specific, documented examples in the scientific literature that utilize this compound as the starting material for the development of novel heterocyclic systems. The inherent reactivity of the nitrile and carboxylic acid groups suggests theoretical pathways for cyclization reactions, but these have not been experimentally realized or reported.
Exploration in Biocatalytic Cascades for Industrial Applications
The synthesis of Pregabalin precursors has been a fertile ground for the application of biocatalysis, moving towards more sustainable and efficient industrial processes. The use of enzymes constitutes a key part of a chemoenzymatic pathway that has proven to be a competitive and attractive route for manufacturing Pregabalin nih.gov.
Table 2: Enzymes Explored in the Synthesis of Pregabalin Precursors
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Application |
| Lipase | Talaromyces thermophilus lipase (mutant) | rac-CNDE | (S)-CCMA | Kinetic Resolution |
| Esterase | Morgarella morganii esterase | rac-CNDE | (S)-CCMA | Kinetic Resolution |
| Nitrilase | Nitrilase from Acidovorax facilis | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid | Asymmetric Hydrolysis |
| Ene-Reductase | Old Yellow Enzyme (OYE) family | β-Cyanoacrylate Esters | Chiral Cyano Esters | Asymmetric Reduction |
Role in the Synthesis of Non-Canonical Amino Acid Frameworks and Genetic Code Expansion Studies
There is currently no direct scientific literature available that explicitly describes the use of this compound as a direct precursor or intermediate in the synthesis of non-canonical amino acids (ncAAs) specifically for genetic code expansion studies. Genetic code expansion is a sophisticated technique in chemical biology that allows for the incorporation of ncAAs with novel functionalities into proteins. This process requires the generation of a unique codon, a corresponding tRNA, and an aminoacyl-tRNA synthetase that can specifically charge the tRNA with the desired ncAA. While the synthesis of a diverse array of ncAAs is crucial for this field, the specific synthetic routes involving this compound for this purpose have not been detailed in available research.
It is important to note that derivatives of similar structures are utilized in the synthesis of certain amino acid analogues. For instance, esters of this compound are known intermediates in the synthesis of Pregabalin, which is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA). This synthesis, however, is not directly linked to genetic code expansion studies in the available literature.
Contributions to the Synthesis of Natural Product Derivatives (e.g., Avermectins)
Similarly, a direct role for this compound in the synthesis of Avermectin derivatives has not been documented in the accessible scientific literature. Avermectins are a class of potent anthelmintic and insecticidal compounds derived from the bacterium Streptomyces avermitilis. The total synthesis and derivatization of these complex macrocyclic lactones are significant undertakings in organic chemistry. While various synthetic strategies and precursor molecules are employed to create novel Avermectin analogues with improved biological activities, the specific use of this compound in these synthetic pathways is not reported.
Research has indicated that other, structurally related pentenoic acid derivatives can serve as precursors for generating novel Avermectins. For example, 2-methyl-4-pentenoic acid has been explored as a potential precursor in the biosynthesis of new Avermectin derivatives. However, this compound is structurally distinct from this compound.
Future Research Directions and Emerging Trends for 2 Cyano 4 Methylpent 2 Enoic Acid
Development of More Sustainable and Efficient Synthetic Routes
Future research is increasingly directed towards developing greener and more efficient methods for synthesizing 2-Cyano-4-methylpent-2-enoic acid. The primary route for its synthesis, the Knoevenagel condensation of isobutyraldehyde (B47883) and cyanoacetic acid, is a classic and effective method. researchgate.netresearchgate.net However, there is a drive to improve upon this foundational chemistry.
Key areas of development include:
Catalyst Innovation: Moving away from traditional catalysts like pyridine (B92270) and pyrrolidine (B122466) towards more environmentally benign and recyclable alternatives. researchgate.net Research into solid acid catalysts, ionic liquids, or water-tolerant Lewis acids could minimize waste and simplify purification processes.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents, such as water or bio-derived solvents, to reduce the environmental impact of the synthesis.
Process Intensification: Optimizing reaction conditions to maximize atom economy, which is a measure of the efficiency of a chemical reaction in converting reactants to products. The ideal Knoevenagel condensation generates only water and CO2 (if decarboxylation occurs) as byproducts. researchgate.net
Alternative Starting Materials: Investigating alternative, potentially bio-based sources for the isobutyraldehyde and cyanoacetic acid precursors to create a more sustainable lifecycle for the compound.
A comparison of traditional versus potential sustainable synthetic approaches is outlined below.
| Feature | Traditional Knoevenagel Route | Future Sustainable Routes |
| Catalyst | Pyridine, Pyrrolidine researchgate.net | Heterogeneous solid acids, enzymes, ionic liquids |
| Solvent | Organic solvents (e.g., Pyridine) researchgate.net | Water, supercritical CO₂, solvent-free conditions |
| Byproducts | Catalyst waste, solvent waste | Primarily water researchgate.net |
| Efficiency | Good yields but can require significant purification | Higher atom economy, easier product isolation |
Expansion of Biocatalytic Applications and Enzyme Engineering
Biocatalysis represents a frontier with immense potential for this compound. The use of enzymes offers unparalleled stereoselectivity, enabling the synthesis of chiral molecules that are difficult to produce through traditional chemical methods.
A significant breakthrough has been the use of ene-reductases for the asymmetric bioreduction of related β-cyanoacrylic acids. researchgate.net This process can produce precursors to important pharmaceuticals like pregabalin (B1679071) with high conversion rates and excellent enantiomeric excess. researchgate.net Future research will likely focus on:
Enzyme Discovery and Screening: Identifying new ene-reductases or other enzymes from diverse microbial sources that can act on this compound or its derivatives.
Enzyme Engineering: Utilizing techniques like site-directed mutagenesis and directed evolution to tailor enzymes for improved activity, stability, and substrate specificity. mdpi.comresearchgate.net For instance, engineering the active site of an enzyme could enhance its ability to recognize and reduce the double bond in this compound, even with the steric hindrance from the isobutyl group. researchgate.net
Multi-Enzyme Cascades: Designing one-pot reaction systems where multiple enzymes work in sequence to convert simple starting materials into complex, high-value chiral products derived from this compound.
Exploration of Novel Reactivity Patterns and Derivatizations
The unique molecular architecture of this compound, featuring a carboxylic acid, a nitrile group, and an electron-deficient double bond, offers a rich playground for chemical exploration. Future research will delve into uncovering novel reactions and creating a diverse library of derivatives.
Potential areas of exploration include:
Cycloaddition Reactions: Using the activated alkene as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions to construct complex heterocyclic and carbocyclic ring systems.
Tandem Reactions: Designing cascade reactions where an initial transformation (e.g., a Michael addition to the double bond) is followed by an intramolecular cyclization involving the nitrile or carboxylic acid group.
Functional Group Interconversion: Developing selective methods to transform the nitrile and carboxylic acid groups into other functionalities. For example, the nitrile could be reduced to an amine or hydrolyzed to an amide, while the carboxylic acid could be converted to esters, amides, or acid halides, creating a wide range of new building blocks. acs.org
Advanced Spectroscopic and Structural Characterization Techniques
A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for predicting their behavior and designing new applications. While standard techniques provide basic characterization, advanced methods are needed for more nuanced insights.
Future efforts will likely employ:
High-Resolution Mass Spectrometry: Techniques like LC-MS are already used to identify and quantify the compound and its reaction products. researchgate.netbldpharm.com Future work will involve more sophisticated mass spectrometry methods for detailed structural elucidation of complex derivatives.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of new, more complex derivatives. Solid-state NMR could be used to study the structure and dynamics of polymers derived from this monomer.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecule's three-dimensional structure and stereochemistry. nih.gov This information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing. This approach offers significant advantages in terms of safety, control, and scalability, particularly for exothermic reactions like the polymerization of cyanoacrylates. pcbiochemres.com
The integration of this compound synthesis and derivatization with these platforms could involve:
Flow Synthesis of the Core Molecule: Developing a continuous flow reactor for the Knoevenagel condensation, allowing for precise control over temperature and reaction time, leading to higher yields and purity.
Automated Derivatization: Using automated synthesis platforms to rapidly create a library of derivatives by reacting this compound with a variety of reagents in a high-throughput manner.
In-line Analysis: Integrating analytical techniques (like IR or NMR spectroscopy) directly into the flow system to monitor reaction progress in real-time, enabling rapid optimization and quality control.
Design and Synthesis of Advanced Functional Materials Utilizing this compound Derivatives
The parent family of compounds, cyanoacrylates, are renowned for their ability to polymerize rapidly, forming the basis of "super glues". pcbiochemres.comraajournal.com By modifying the ester group, a wide range of properties can be achieved. Future research will focus on using this compound and its ester derivatives as monomers to create advanced functional materials.
The isobutyl group in this compound differentiates it from common cyanoacrylates like ethyl or methyl cyanoacrylate. raajournal.comintertronics.co.uk This structural difference could be exploited to create polymers with unique properties.
| Potential Application Area | Rationale for Using this compound Derivatives |
| Medical Adhesives | The isobutyl group may lead to polymers with increased flexibility and lower cytotoxicity compared to smaller alkyl groups, making them suitable for tissue bonding or wound closure. pcbiochemres.comintertronics.co.uk |
| Advanced Coatings | Polymerization can be tailored to form thin, protective films with specific optical, hydrophobic, or thermal properties. |
| Electronic Materials | Incorporation of electro-conductive fillers into the polymer matrix could create conductive adhesives for specialized electronic applications. raajournal.com |
| 3D Printing Resins | As a component in photocurable resins, its derivatives could contribute to the mechanical properties and resolution of 3D printed objects. |
The ability to tune the properties of the resulting polymers by derivatizing the carboxylic acid group before polymerization opens up a vast design space for creating materials tailored to specific, high-value applications in medicine, electronics, and advanced manufacturing. marketresearchfuture.commarketresearchintellect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
